2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound of considerable interest in medicinal chemistry and biochemistry. It belongs to the family of purine derivatives, which are significant due to their roles in various biological processes, including energy transfer, signal transduction, and synthesis of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid often begins with the modification of the purine skeleton. The typical synthetic route involves:
Starting with a purine nucleus: : Functionalization of the purine nucleus through alkylation or amination reactions.
Introduction of the amino group: : Introduction of the 8-amino group via selective amination reactions.
Acetic acid functional group: : Incorporation of the acetic acid moiety through reaction with chloroacetic acid under basic conditions.
Industrial production methods generally follow similar pathways but are optimized for higher yield and purity, using scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to yield various oxidized derivatives, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: : It can be reduced to its amine or hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are typical, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: : Halides, alkoxides.
Major Products
The major products of these reactions vary but can include oxidized purine derivatives, reduced amines or hydroxy compounds, and substituted purines with halides or alkoxy groups.
Scientific Research Applications
2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals.
Biology: : Studies on enzyme interactions, particularly those involving purine metabolism.
Medicine: : Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: : Used in the production of nucleoside analogs and other biochemically relevant compounds.
Mechanism of Action
This compound exerts its effects through interaction with various molecular targets, particularly enzymes involved in purine metabolism. It can inhibit certain enzymes by mimicking the natural substrates, thus blocking the normal enzymatic reaction. The pathways involved often include purine salvage pathways and nucleotide synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: : Shares the purine base and is involved in energy transfer processes.
Guanine: : Another purine derivative, known for its role in nucleic acid synthesis.
Uniqueness
2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its unique combination of an amino group and an acetic acid moiety allows it to participate in specific biochemical reactions that other similar compounds may not.
Properties
IUPAC Name |
2-(8-amino-1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c1-12-6-5(7(17)13(2)9(12)18)14(3-4(15)16)8(10)11-6/h3H2,1-2H3,(H2,10,11)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFJYNFXYBVOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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